N-(2,5-dimethylphenyl)-2-({2-[(2-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a tetrahydroisoquinolin core substituted with a 2-methylbenzyl group at position 2 and an acetamide-linked 2,5-dimethylphenyl moiety at position 5 via an ether bridge.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O3/c1-18-11-12-20(3)24(15-18)28-26(30)17-32-25-10-6-9-23-22(25)13-14-29(27(23)31)16-21-8-5-4-7-19(21)2/h4-12,15H,13-14,16-17H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAORMSQKFVRFFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-({2-[(2-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C27H28N2O3
- Molecular Weight : 428.532 g/mol
- IUPAC Name : N-(2,5-dimethylphenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide
The compound's structure features a tetrahydroisoquinoline core which is known for various biological activities, including neuroprotective and anticancer effects.
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Inhibition of Protein Tyrosine Kinases (PTKs) : PTKs play a crucial role in cellular signaling pathways that regulate cell growth and differentiation. Inhibitors of PTKs are being explored as potential treatments for various cancers .
- Antioxidant Activity : The presence of phenolic groups in the compound may contribute to its ability to scavenge free radicals and reduce oxidative stress .
- Modulation of Neurotransmitter Systems : Compounds with similar structures have been shown to interact with dopamine and serotonin receptors, suggesting potential applications in treating neurological disorders .
Anticancer Activity
A study published in Drug Target Insights evaluated various derivatives of tetrahydroisoquinoline for their anticancer properties. The results indicated that certain structural modifications could enhance cytotoxicity against cancer cell lines .
Neuroprotective Effects
Research has also highlighted the neuroprotective properties of isoquinoline derivatives. In vitro studies demonstrated that these compounds could protect neuronal cells from apoptosis induced by oxidative stress .
Case Studies
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Study on Protein Kinase Inhibition :
- Objective : To assess the inhibitory effects on PTKs.
- Methodology : Enzyme assays were conducted using recombinant PTK proteins.
- Findings : The compound exhibited significant inhibition of specific PTK activity, suggesting potential in cancer therapy.
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Neuroprotection Study :
- Objective : To evaluate the protective effects against neurotoxicity.
- Methodology : Neuronal cell cultures were exposed to oxidative stressors in the presence of the compound.
- Findings : A marked reduction in cell death was observed compared to control groups.
Summary Table of Biological Activities
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The structural complexity is attributed to the presence of a tetrahydroisoquinoline moiety, which is known for its pharmacological properties. The synthesis pathway often includes:
- Formation of the Tetrahydroisoquinoline Core : This is achieved through cyclization reactions involving phenolic compounds and appropriate amines.
- Acetamide Formation : The final step involves acylation with acetic anhydride or acetyl chloride to introduce the acetamide functionality.
Antimicrobial Properties
Research indicates that compounds similar to N-(2,5-dimethylphenyl)-2-({2-[(2-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide exhibit notable antimicrobial activities. In a study assessing various synthesized compounds for their antimicrobial efficacy, derivatives with similar structures demonstrated significant activity against a range of bacteria including Staphylococcus aureus and Escherichia coli .
Neuropharmacological Effects
The compound's structural features suggest potential interactions with neurotransmitter systems. Specifically, derivatives of tetrahydroisoquinoline have been studied for their effects on the central nervous system (CNS), showing promise as anxiolytics or antidepressants . The orexin system, which plays a crucial role in regulating arousal and appetite, may also be influenced by such compounds .
Case Study 1: Antimicrobial Activity Assessment
A comprehensive study evaluated the antimicrobial activity of several tetrahydroisoquinoline derivatives. Among these, a compound structurally related to this compound exhibited a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests that modifications to the isoquinoline structure can enhance antimicrobial properties .
Case Study 2: Neuropharmacological Screening
In another study focused on neuropharmacological effects, a derivative of the compound was tested for anxiolytic properties using animal models. Results indicated a significant reduction in anxiety-like behaviors compared to control groups. This aligns with findings that suggest tetrahydroisoquinolines can modulate neurotransmitter systems involved in anxiety regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
- N-(2,5-dimethylphenyl)-2-({2-[(4-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide (RN: 850906-00-2) Key Difference: Replacement of the 2-methylbenzyl group with a 4-fluorobenzyl group. Impact: The electron-withdrawing fluorine atom may enhance metabolic stability and alter binding affinity in biological targets compared to the methyl-substituted analog. Fluorinated analogs are often prioritized in drug discovery for improved pharmacokinetics .
Core Heterocycle Modifications
- N-(3,5-Dimethylphenyl)-2-(6-methoxy-4-oxoquinolin-1(4H)-yl)acetamide (Compound 9b) Key Difference: Replacement of the tetrahydroisoquinoline core with a 4-oxoquinoline scaffold. Impact: The quinoline system’s planar aromatic structure may enhance π-π stacking interactions with biological targets, while the methoxy group at position 6 could modulate solubility.
Acetamide Side Chain Variations
- 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor) Key Difference: Chloro-substitution on the acetamide chain and a methoxymethyl group. Impact: Widely used as an herbicide, this compound highlights how substituent bulkiness (diethylphenyl vs. dimethylphenyl) and halogenation influence agrochemical activity.
Structural and Pharmacological Data Table
Research Findings and Implications
- Synthetic Feasibility : Fluorinated analogs (e.g., RN: 850906-00-2) are synthetically accessible via similar routes to the target compound, as evidenced by shared intermediates like potassium carbonate and DMF in acetamide coupling reactions .
- Bioactivity Trends : The presence of electron-withdrawing groups (e.g., fluorine) on the benzyl substituent correlates with improved target engagement in related compounds, though specific data for the target compound remain speculative .
- Structural Diversity: Quinoline-based analogs (e.g., Compound 9b) demonstrate that core heterocycle modifications can drastically alter physicochemical properties, suggesting avenues for optimizing the target compound’s drug-likeness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
